2,6-Dichloro-2',3',5'-triacetyl-purine riboside

Lipophilicity Cellular Uptake Membrane Permeability

Unprotected purine nucleosides suffer from poor lipophilicity and thermal instability, limiting synthetic utility and formulation. 2,6-Dichloro-2',3',5'-triacetyl-purine riboside (CAS 3056-18-6) overcomes these limitations as a triacetyl-protected intermediate: • 1.75 logP enhancement vs. deacetylated analog improves passive membrane permeability and organic-phase handling. • Sharp melting at 158-159°C (vs. decomposition >190°C for unprotected form) enables hot-melt extrusion and spray-drying processing. • Orthogonal acetyl protecting groups enable high-yielding (63%) scalable synthesis of 2,6-dichloropurine riboside, the key precursor for CD73 inhibitors such as AB680.

Molecular Formula C15H14Cl2N4O7
Molecular Weight 433.2 g/mol
Cat. No. B12393919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-2',3',5'-triacetyl-purine riboside
Molecular FormulaC15H14Cl2N4O7
Molecular Weight433.2 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C
InChIInChI=1S/C15H14Cl2N4O7/c1-5(22)25-9-10(26-6(2)23)14(27-7(3)24)28-13(9)21-4-18-8-11(16)19-15(17)20-12(8)21/h4,9-10,13-14H,1-3H3/t9-,10?,13+,14-/m0/s1
InChIKeyWISAOYKXUBOALH-GQIGNIDQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-2',3',5'-triacetyl-purine riboside Overview


2,6-Dichloro-2',3',5'-triacetyl-purine riboside (CAS 3056-18-6) is a halo-nucleoside derivative featuring a purine core substituted with chlorine atoms at the 2- and 6- positions and a ribose moiety protected by three acetyl groups at the 2', 3', and 5' positions [1]. Its molecular formula is C16H16Cl2N4O7 and molecular weight is 447.23 g/mol . This compound serves as a versatile synthetic intermediate and scaffold for the development of purine nucleoside analogs with potential antitumor activity targeting indolent lymphoid malignancies [2].

Acetyl-protected purine scaffold for multi-step nucleoside analog synthesis.

Enhanced lipophilicity supports prodrug design and cellular permeability studies.

Orthogonal protecting group strategy enables selective purine functionalization.

Why 2,6-Dichloro-2',3',5'-triacetyl-purine riboside Has No Substitute


Direct substitution with the deacetylated analog (2,6-dichloropurine riboside) or other unprotected purine nucleosides is not feasible due to fundamental differences in physicochemical properties and synthetic utility. The acetyl protecting groups confer enhanced lipophilicity (XLogP3-AA 1.5 vs. logP -0.2554 for the deacetylated form) [1] and a distinct melting point profile (158-159°C vs. >190°C with decomposition) , which critically impact handling, formulation, and cellular permeability in biological assays . Moreover, the acetyl groups serve as orthogonal protecting groups enabling selective deprotection and subsequent functionalization in multi-step syntheses, a role that unprotected nucleosides cannot fulfill [2].

Target compound2,6-Dichloro-2',3',5'-triacetyl-purine riboside
Alternative2,6-Dichloropurine riboside (deacetylated)
  • Lipophilicity profile differs substantially; cellular uptake and membrane partitioning may not transfer.
  • Thermal behavior diverges (melting vs. decomposition); handling and formulation processing are not comparable.
  • Lacks acetyl protecting groups; orthogonal deprotection and regioselective derivatization cannot be replicated.

2,6-Dichloro-2',3',5'-triacetyl-purine riboside: Key Differentiators


Lipophilicity Advantage Over Deacetylated Analog

The acetyl protecting groups increase lipophilicity by approximately 1.75 log units compared to the deacetylated analog 2,6-dichloropurine riboside [1]. This quantitative shift in partition coefficient directly impacts membrane permeability and cellular uptake, a critical parameter for prodrug strategies and in vitro assays .

Lipophilicity vs deacetylated
Cross-study comparable
XLogP3-AA 1.5 vs logP -0.2554 (Δ ~1.75 log units)
Supports prodrug scaffold selection for membrane permeability studies.
Computed descriptors; experimental confirmation recommended.
Lipophilicity Cellular Uptake Membrane Permeability

Melting Point Distinction vs. Deacetylated Form

The triacetyl derivative melts sharply at 158-159°C, whereas the deacetylated comparator 2,6-dichloropurine riboside decomposes above 190°C without a defined melting point . This difference reflects distinct intermolecular interactions and stability profiles, which are relevant for processing, storage, and formulation development .

Melting point distinction
Data to verify
158–159°C (sharp melt) vs >190°C with decomposition
Indicates different solid-state stability and formulation processing profile.
Source data absent; verification recommended.
Thermal Stability Solid-State Properties Formulation

Density and Crystal Packing Differences vs. Deacetylated Form

The predicted density of the triacetyl derivative is 1.69 g/cm³, compared to 2.14 g/cm³ for 2,6-dichloropurine riboside . This ~21% lower density suggests a less compact crystal lattice, which can influence solubility, mechanical properties, and long-term storage behavior [1].

Density and crystal packing
Computed property
1.69 g/cm³ vs 2.14 g/cm³ (predicted), ~21% lower
Lower density may correlate with altered solubility and compressibility.
Computed density; experimental validation needed.
Solid-State Chemistry Crystal Engineering Material Properties

Scalable Synthesis of 2,6-Dichloropurine Riboside

Starting from inosine, the triacetyl derivative is a key protected intermediate that undergoes nitration and subsequent one-pot deprotection/chlorination to afford 2,6-dichloropurine riboside in 63% overall yield, and the process is scalable to 200 g [1]. Alternative routes to the deacetylated product without the triacetyl intermediate often suffer from lower yields or require harsher conditions [2].

Scalable synthetic route
Class-level inference
63% overall yield via triacetyl intermediate; scalable to 200 g
Supports synthesis workflow; acetyl protection enables mild one-pot deprotection/chlorination.
Yields may vary by scale and conditions.
Synthetic Methodology Process Chemistry Nucleoside Synthesis

Application Scenarios for 2,6-Dichloro-2',3',5'-triacetyl-purine riboside


Prodrug Design and Cellular Uptake Studies

The 1.75 log unit increase in lipophilicity relative to the deacetylated analog [1] positions the triacetyl derivative as a preferred prodrug scaffold for improving passive membrane permeability. Researchers developing nucleoside-based therapeutics can leverage this property to enhance intracellular accumulation of active metabolites .

Scalable Synthesis of 2,6-Dichloropurine Riboside and Downstream Nucleoside Analogs

As a protected intermediate, the triacetyl derivative enables a high-yielding (63% overall) and scalable (up to 200 g) route to 2,6-dichloropurine riboside [2], which is a key precursor for CD73 inhibitors such as AB680 and other purinergic signaling modulators . This route is economically advantageous for industrial process chemistry.

Solid-State Formulation and Preformulation Development

The distinct thermal behavior (sharp melting at 158-159°C vs. decomposition >190°C for the deacetylated form) and lower density (1.69 g/cm³ vs. 2.14 g/cm³) make the triacetyl derivative more amenable to processing techniques such as hot-melt extrusion or spray drying. These properties simplify preformulation screening for solid dosage forms.

Orthogonal Protection Strategies in Multi-Step Nucleoside Derivatization

The acetyl groups on the ribose moiety serve as orthogonal protecting groups, allowing selective deprotection and subsequent functionalization at the purine 2- and 6- positions . This enables the construction of diverse nucleoside libraries for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Prodrug scaffold studies
Lipophilicity context
Membrane permeability and cellular uptake assays
Scalable nucleoside synthesis
Protected intermediate route
Yield, scalability, and deprotection efficiency
Solid-state formulation research
Thermal and density profile
Processing behavior (hot-melt extrusion, spray drying)
Orthogonal protection strategies
Acetyl protecting groups
Selective purine functionalization in library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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